o-Toluenesulfonyl isocyanate

Vue d'ensemble

Description

O-Toluenesulfonyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3S and its molecular weight is 197.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 2-Toluenesulfonyl isocyanate are electron-rich alkenes . The compound is known to undergo reactions with these alkenes, leading to various products depending on the specific conditions and reactants involved .

Mode of Action

2-Toluenesulfonyl isocyanate interacts with its targets through two main pathways. Electron-deficient alkenes react via a concerted pathway, while most alkenes, especially electron-rich ones, react via a single electron transfer (SET) pathway to give a 1,4-diradical intermediate . This intermediate can be converted to the singlet form at lower temperatures .

Biochemical Pathways

The reaction of 2-Toluenesulfonyl isocyanate with alkenes via the SET pathway leads to the formation of a 1,4-diradical intermediate . This intermediate can then undergo further reactions, leading to various products depending on the specific conditions and reactants involved .

Result of Action

The reaction of 2-Toluenesulfonyl isocyanate with alkenes can lead to a variety of products, depending on the specific conditions and reactants involved . These products can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of 2-Toluenesulfonyl isocyanate is significantly influenced by environmental factors. For instance, the compound reacts violently with water , and its reactivity with alkenes can be influenced by factors such as temperature . Therefore, careful control of the environment is crucial for ensuring the efficacy and stability of 2-Toluenesulfonyl isocyanate.

Analyse Biochimique

Biochemical Properties

2-Toluenesulfonyl isocyanate is known for its reactivity towards active hydrogen atoms, making it useful in biochemical reactions

Molecular Mechanism

The molecular mechanism of 2-Toluenesulfonyl isocyanate involves its reaction with active hydrogen atoms . It is also known to undergo palladium-catalyzed bis-allylation reactions with allylstannanes and allyl chlorides

Dosage Effects in Animal Models

There is currently no available information on the effects of varying dosages of 2-Toluenesulfonyl isocyanate in animal models .

Metabolic Pathways

2-Toluenesulfonyl isocyanate is involved in [2+2] cycloaddition reactions

Activité Biologique

o-Toluenesulfonyl isocyanate (OTSI) is a compound that has garnered attention in chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of OTSI, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

OTSI is an isocyanate derivative characterized by the presence of a sulfonyl group attached to a toluene ring. Its molecular formula is C₈H₇N₃O₃S, and it exhibits significant reactivity due to the electrophilic nature of the isocyanate group.

The biological activity of OTSI can be attributed to its ability to react with nucleophiles such as amines, alcohols, and thiols. The electrophilic carbon in the isocyanate group allows for nucleophilic attack, leading to the formation of various derivatives. This reactivity is crucial for its applications in drug development and synthesis.

Key Mechanisms:

- Nucleophilic Attack: OTSI can undergo nucleophilic substitution reactions, which are essential in forming biologically active compounds.

- Formation of Ureas: OTSI can react with amines to form urea derivatives, which have been studied for their pharmacological properties.

1. Medicinal Chemistry

OTSI has been utilized as a reagent in the synthesis of various biologically active molecules. Its application as a derivatization agent allows for the modification of compounds to enhance their pharmacological properties.

Notable Applications:

- Synthesis of Ureas: OTSI has been used to synthesize N-tosylureas, which exhibit antitumor activity.

- Derivatization Reagent: It serves as a derivatization reagent in analytical chemistry, particularly in the quantitative analysis of pharmaceuticals.

2. Neurokinin-1 Receptor Antagonists

Research indicates that compounds derived from OTSI exhibit activity as selective neurokinin-1 receptor antagonists. This class of compounds has potential therapeutic applications in treating conditions such as anxiety and depression.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that OTSI could be used to synthesize novel urea derivatives with significant antitumor activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Urea Derivative A | 5.2 | MCF-7 (Breast) |

| Urea Derivative B | 3.8 | HeLa (Cervical) |

Case Study 2: Derivatization in Pharmacokinetics

OTSI was employed as a derivatization agent in a study aimed at quantifying 3-α-hydroxy tibolone in human plasma using LC-MS/MS. The results indicated that OTSI significantly improved the sensitivity and specificity of the analysis.

Safety and Handling

While OTSI has valuable applications, it is essential to handle it with care due to its potential toxicity. It is classified as an irritant and may cause respiratory issues upon exposure. Proper safety protocols should be followed when working with this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

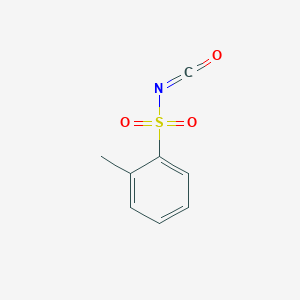

o-Toluenesulfonyl isocyanate is characterized by the following chemical structure:

- Molecular Formula : C8H7NO3S

- Molecular Weight : 197.21 g/mol

- CAS Number : 32324-19-9

The compound features a sulfonyl group attached to an isocyanate, which contributes to its reactivity and utility in various chemical processes.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of o-toluenesulfonyl chloride with an alkali metal cyanate. This reaction can be performed under controlled conditions to yield the desired product efficiently.

Derivatization Reagent

This compound serves as a powerful derivatization reagent in analytical chemistry. It enhances the detection of hydroxyl-containing compounds through the formation of stable sulfonylcarbamic esters. This derivatization improves the ionization efficiency during mass spectrometry analysis, making it particularly useful for:

- Quantitative analysis of pharmaceuticals : For example, it has been employed in the determination of 3-hydroxytibolone in human plasma using LC-MS/MS techniques .

- Electrospray ionization enhancement : Its application has been noted in improving the electrospray ionization of various analytes, facilitating their detection in complex biological matrices .

Polymer Modification

This compound has been utilized for the modification of polymers, particularly those containing amide functionalities. The incorporation of o-TsNCO into polymer chains allows for enhanced properties such as increased hydrolytic stability and improved mechanical characteristics. For instance:

- Poly(acrylamide) modified with o-TsNCO exhibited significant changes in hydrolytic behavior, demonstrating potential applications in drug delivery systems and tissue engineering .

Synthesis of N-Acylsulfonamides

The compound is also involved in synthesizing N-acylsulfonamides, which are valuable intermediates in organic synthesis. The reaction conditions can be optimized to yield high purity products suitable for further functionalization .

Case Study 1: Pharmaceutical Analysis

In a study focused on the analysis of pharmaceutical compounds, researchers utilized this compound for the derivatization of 3-hydroxyl metabolites. The method demonstrated rapid reaction times (under 2 minutes) at room temperature, significantly enhancing the sensitivity and specificity of the analytical method employed .

Case Study 2: Polymer Hydrolysis Resistance

A research team investigated the modification of poly(acrylamide) using this compound to improve hydrolytic resistance. The modified polymer showed a remarkable increase in stability when subjected to alkaline conditions, indicating its potential use in environments where chemical degradation is a concern .

Propriétés

IUPAC Name |

2-methyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-4-2-3-5-8(7)13(11,12)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBTZZBBPUFAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369840 | |

| Record name | o-Toluenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32324-19-9 | |

| Record name | o-Toluenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Toluenesulfonyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.